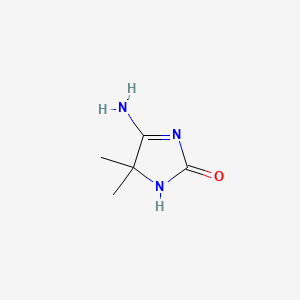

4-氨基-5,5-二甲基-1H-咪唑-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-amino-5,5-dimethyl-1H-imidazol-2-one” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole synthesis has seen recent advances in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring . A variety of synthetic routes for imidazole and their derived products have been reported .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties . The bonds constructed during the formation of the imidazole are a key focus in the synthesis of substituted imidazoles .科学研究应用

咪唑衍生物的抗肿瘤活性

咪唑衍生物,包括与 4-氨基-5,5-二甲基-1H-咪唑-2-酮相似的结构,已被研究其抗肿瘤活性。咪唑及其相关化合物的双(2-氯乙基)氨基衍生物在寻找新的抗肿瘤药物中显示出前景。其中一些化合物已进入临床前测试阶段,突出了它们在开发具有不同生物学特性的治疗方法中的潜力 (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009)。

农业中的抗性机制

对唑类(咪唑和三唑)杀菌剂的研究揭示了病原体(如麦黑穗菌)中的抗性机制。了解这些机制可以为管理农业环境中的抗性提供未来的控制策略,展示了咪唑衍生物在应对全球粮食安全挑战中的相关性 (Cools, H., & Fraaije, B., 2013)。

医药化学中的乙内酰脲衍生物

乙内酰脲及其衍生物与咪唑环结构密切相关,由于其多样的生物和药理活性,在药物化学中作为重要的支架。这些化合物在合成非天然氨基酸及其具有潜在医学应用的共轭物中至关重要,突出了咪唑类结构在药物发现中的多功能性 (Shaikh, S. B., Bhor, R. J., Dighe, A. S., & Kolhe, M. H., 2023)。

磷酸化咪唑衍生物的合成应用

咪唑及其相关唑类的磷酸化衍生物因其合成用途而被探索,产生具有多种化学和生物学性质的化合物。这些研究开辟了合成磷酸化肽模拟物和其他有机化合物的途径,展示了咪唑衍生物的合成灵活性 (Abdurakhmanova, E., Kondratyuk, K., Holovchenko, O., & Brovarets, V., 2018)。

作用机制

Target of Action

Imidazole compounds are known to interact with a variety of biological targets, including enzymes, receptors, and proteins . For instance, some imidazole derivatives have been found to inhibit the fatty acid synthase (FASN) KR domain .

Mode of Action

For instance, the N3 of the imidazole compound binds to the heme iron atom of ferric cytochrome P450 . The interaction of the compound with its targets can lead to changes in the target’s function, which can result in various biological effects .

Biochemical Pathways

For example, some imidazole derivatives have been found to inhibit the fatty acid synthase (FASN) KR domain, affecting lipid metabolism .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This includes absorption, distribution, metabolism, and excretion (ADME) properties, which can impact the bioavailability of the compound.

Result of Action

Imidazole compounds are known to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

未来方向

The future directions in the field of imidazole research involve the development of new drugs that overcome the increasing public health problems due to antimicrobial resistance (AMR) in drug therapy . There is a great importance of heterocyclic ring-containing drugs, and imidazole-containing moiety occupies a unique position in heterocyclic chemistry .

属性

IUPAC Name |

4-amino-5,5-dimethyl-1H-imidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-5(2)3(6)7-4(9)8-5/h1-2H3,(H3,6,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDSJCOLCBXROQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=NC(=O)N1)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

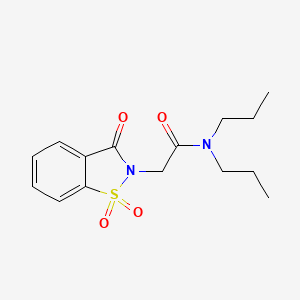

![N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]prop-2-enamide](/img/structure/B2997874.png)

![1-(2-fluorophenyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylmethanesulfonamide](/img/structure/B2997875.png)

![4-[(Difluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B2997883.png)

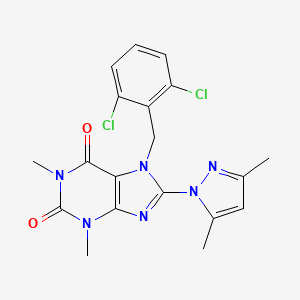

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2997887.png)

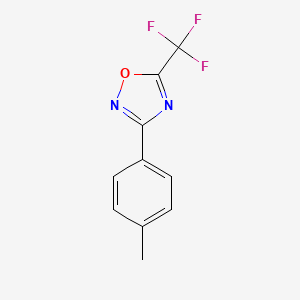

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2997889.png)

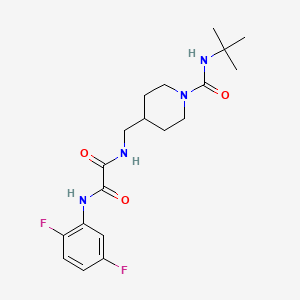

![N-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2997894.png)

![2-{2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid](/img/structure/B2997897.png)